molecular formula C12H14O2 B11908871 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11908871
M. Wt: 190.24 g/mol
InChI Key: LAIJMXMJMRQDSH-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 3-position of the dihydroindenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indenone compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as refluxing, distillation, and crystallization are often employed to isolate and purify the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indenone to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the additional methyl groups.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but without the methoxy group.

Uniqueness

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential for various applications in research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3

InChI Key

LAIJMXMJMRQDSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C(=CC=C2)OC)C

Origin of Product

United States

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